6-((2-Aminoethyl)amino)pyrimidin-2(1H)-one
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Overview
Description
6-((2-Aminoethyl)amino)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an aminoethylamino group. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Aminoethyl)amino)pyrimidin-2(1H)-one typically involves the reaction of 2-chloropyrimidine with ethylenediamine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aminoethylamino group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-((2-Aminoethyl)amino)pyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
6-((2-Aminoethyl)amino)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its antitumor and antifibrotic properties.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-((2-Aminoethyl)amino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis. This inhibition leads to reduced collagen production and accumulation, thereby mitigating fibrosis .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic activity.
6-Amino-5-(6-amino-4-oxo-(1H)-pyrimidin-2-yl)thio-2-thioxo-pyrimidin-4-onato: Exhibits similar pharmacological properties.
Uniqueness
6-((2-Aminoethyl)amino)pyrimidin-2(1H)-one stands out due to its unique aminoethylamino substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
6-(2-aminoethylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H10N4O/c7-2-4-8-5-1-3-9-6(11)10-5/h1,3H,2,4,7H2,(H2,8,9,10,11) |
InChI Key |
YTBKXQUWKZTWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N=C1)NCCN |
Origin of Product |
United States |
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